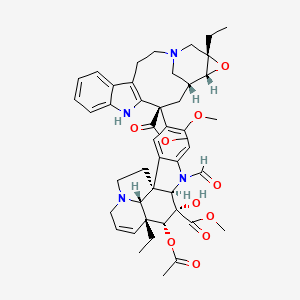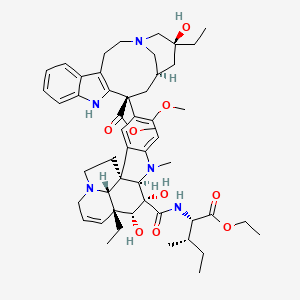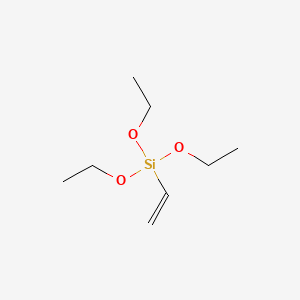
硫黄素T
描述
. It is widely used as a fluorescent dye to visualize and quantify the presence of misfolded protein aggregates called amyloid, both in vitro and in vivo. Thioflavin T exhibits weak fluorescence emission in water, but upon binding with amyloid fibrils, it undergoes a remarkable enhancement in emission intensity .
科学研究应用
Thioflavin T has a wide range of applications in scientific research, including:
作用机制
Thioflavin T (ThT), also known as Basic Yellow 1, Methylene yellow, or CI 49005, is a benzothiazole salt . It is widely used in research, particularly in the study of protein aggregation and amyloid formation .
Target of Action
ThT’s primary targets are misfolded protein aggregates called amyloids . These aggregates are associated with several neurodegenerative diseases, including Alzheimer’s disease . ThT has also been used to investigate the electrophysiology of bacteria .
Mode of Action
ThT interacts with its targets through a process known as binding . When ThT binds to beta sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .
Biochemical Pathways
ThT is involved in the biochemical pathway related to amyloid formation . The dye is used to visualize and quantify the presence of these misfolded protein aggregates . The binding of ThT to these aggregates results in a change in its fluorescence, which can be measured and used to monitor the process of amyloid formation .
Pharmacokinetics
It is known that tht can quickly enter and appear selectively fluorescent inside mammalian cells . This suggests that ThT may have good cell permeability, which could impact its bioavailability.
Result of Action
The binding of ThT to amyloid aggregates results in a significant increase in its fluorescence . This is due to the dye’s interaction with the beta sheet-rich structures of the aggregates . The enhanced fluorescence and characteristic red shift of its emission spectrum upon binding allows for the visualization and quantification of these aggregates .
Action Environment
The action of ThT can be influenced by environmental factors such as pH . Both acidic and basic pH levels can significantly decrease the intensity of ThT’s absorption in the visible region and fluorescence emission intensity . Therefore, the pH of the environment can have a significant impact on the efficacy and stability of ThT .
生化分析
Biochemical Properties
Thioflavin T has a unique ability to bind to protein amyloids, enhancing its fluorescence quantum yield significantly upon binding . It binds purine oligoribonucleotides preferentially over pyrimidine oligoribonucleotides and oligodeoxyribonucleotides . This property has been utilized in various biochemical reactions to detect and quantify amyloids .
Cellular Effects
Thioflavin T has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to indicate mitochondrial membrane potential in mammalian cells . It has also been shown to cause depolarization of mitochondrial membrane potential when used at low concentrations and with low blue light exposure .
Molecular Mechanism
The molecular mechanism of Thioflavin T involves its interaction with beta-sheet-rich structures. The X-ray crystal structures suggest that Thioflavin T interacts with the beta-sheet by docking onto surfaces formed by a single tyrosine ladder . Systematic mutagenesis further demonstrated that tyrosine surfaces across four or more beta-strands formed the minimal binding site for Thioflavin T .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thioflavin T can change over time. For instance, both acidic and basic pH decrease significantly the intensity of Thioflavin T absorption in the visible region and fluorescence emission intensity . In alkaline solutions, the Thioflavin T signal decreases gradually over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Thioflavin T in animal models are limited, it is known that Thioflavin T is used in research into Alzheimer’s disease and other neurodegenerative diseases . The dosage and its effects would likely vary depending on the specific model and the nature of the disease being studied.
Metabolic Pathways
Thioflavin T has been used as a fluorescence probe for monitoring RNA metabolism at molecular and cellular levels
Subcellular Localization
Thioflavin T has been shown to localize into the mitochondria of HeLa cells in a membrane-potential-dependent manner . This suggests that Thioflavin T may be directed to specific compartments or organelles based on their membrane potential.
准备方法
Synthetic Routes and Reaction Conditions: Thioflavin T is synthesized by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid . The reaction involves the following steps:
- Dehydrothiotoluidine is dissolved in methanol.
- Hydrochloric acid is added to the solution.
- The mixture is heated to facilitate the methylation reaction.
- The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of Thioflavin T follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
- Efficient purification techniques like recrystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions: Thioflavin T undergoes various chemical reactions, including:
Oxidation: Thioflavin T can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Thioflavin T can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different benzothiazole derivatives, while substitution reactions can yield a variety of substituted Thioflavin T compounds.
相似化合物的比较
Thioflavin S: Another benzothiazole dye used for staining amyloid fibrils, but with different spectral properties.
Congo Red: A direct dye used for histological staining of amyloid, but requires polarized light microscopy for visualization.
2-(2’-Methoxy-4’-methylaminophenyl)benzoxazole: A Thioflavin T analog with higher fluorescent responsiveness and stronger binding affinity.
属性
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVWWSKYZXRGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883841 | |
| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-54-7, 1326-12-1 | |
| Record name | Thioflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioflavin T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioflavin T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylated sulfonated primuline base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOFLAVIN T | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAX9SG0II0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)








![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
